(R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline (R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17564681
InChI: InChI=1S/C12H15F3N2O/c1-18-10-7-8(4-5-9(10)16)17-6-2-3-11(17)12(13,14)15/h4-5,7,11H,2-3,6,16H2,1H3/t11-/m1/s1
SMILES:
Molecular Formula: C12H15F3N2O
Molecular Weight: 260.26 g/mol

(R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline

CAS No.:

Cat. No.: VC17564681

Molecular Formula: C12H15F3N2O

Molecular Weight: 260.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline -

Specification

Molecular Formula C12H15F3N2O
Molecular Weight 260.26 g/mol
IUPAC Name 2-methoxy-4-[(2R)-2-(trifluoromethyl)pyrrolidin-1-yl]aniline
Standard InChI InChI=1S/C12H15F3N2O/c1-18-10-7-8(4-5-9(10)16)17-6-2-3-11(17)12(13,14)15/h4-5,7,11H,2-3,6,16H2,1H3/t11-/m1/s1
Standard InChI Key LPEHQUMQJRYXSX-LLVKDONJSA-N
Isomeric SMILES COC1=C(C=CC(=C1)N2CCC[C@@H]2C(F)(F)F)N
Canonical SMILES COC1=C(C=CC(=C1)N2CCCC2C(F)(F)F)N

Introduction

Overview of the Compound

Chemical Name: (R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline
Molecular Formula: C12H15F3N2OC_{12}H_{15}F_{3}N_{2}O
Molecular Weight: 260.26 g/mol .
IUPAC Name: 2-methoxy-4-[2-(trifluoromethyl)pyrrolidin-1-yl]aniline .

This compound is a fluorinated aniline derivative featuring a methoxy group at position 2 and a pyrrolidine ring substituted with a trifluoromethyl group at position 4. Its stereochemistry is denoted by the (R)-configuration, indicating its chirality.

Structural Features

PropertyDetails
2D StructureContains an aromatic ring with an amine (-NH2_2) group and methoxy (-OCH3_3) substitution .
3D ConformerThe pyrrolidine ring is attached to the aromatic system via a trifluoromethyl group .
SMILES NotationCOC1=C(C=CC(=C1)N2CCCC2C(F)(F)F)N .
InChI KeyLPEHQUMQJRYXSX-UHFFFAOYSA-N .

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a potential candidate for pharmaceutical applications.

Synthesis Pathways

The synthesis of (R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline typically involves:

  • Aromatic Substitution Reactions:

    • Introduction of the methoxy group on the benzene ring.

    • Subsequent nucleophilic substitution to attach the pyrrolidine moiety.

  • Trifluoromethylation:

    • Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoroacetic acid derivatives.

  • Chiral Resolution:

    • The stereochemistry is controlled either through enantioselective synthesis or post-synthetic resolution techniques.

These steps are optimized for yield and purity, often employing catalysis and controlled reaction conditions.

Biological Activity and Applications

The compound's structural features, particularly the trifluoromethyl group, suggest potential bioactivity:

  • Pharmacological Potential:

    • Trifluoromethylated compounds often exhibit enhanced metabolic stability and receptor binding affinity.

    • The amine functionality may enable interactions with biological targets such as enzymes or receptors.

  • Drug Discovery Applications:

    • Could serve as a scaffold for developing inhibitors or modulators targeting specific pathways.

    • Likely candidates include neurological or cardiovascular systems due to its structural similarity to other bioactive amines.

  • Toxicological Profile:

    • Fluorinated compounds are generally well-tolerated but require detailed toxicological evaluation to assess bioaccumulation risks.

Research Findings

Recent studies have focused on fluorinated aromatic amines for their pharmacokinetic advantages:

  • Stability Studies:

    • Fluorination enhances resistance to oxidative metabolism, increasing half-life in vivo .

  • Structure-Activity Relationship (SAR):

    • Substituents like methoxy groups improve water solubility, while trifluoromethyl groups enhance receptor binding due to their electron-withdrawing effects.

  • Potential Applications in Antimicrobial Agents:

    • Aromatic amines have been explored for antibacterial activity; this compound may exhibit similar properties pending further testing .

Limitations and Future Directions

While promising, several challenges remain:

  • Lack of comprehensive biological data for this specific compound.

  • Need for detailed toxicity studies to confirm safety.

  • Further exploration of its synthetic derivatives for broader pharmacological applications.

Future research should focus on high-throughput screening for bioactivity, computational modeling for target prediction, and preclinical trials to evaluate efficacy.

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